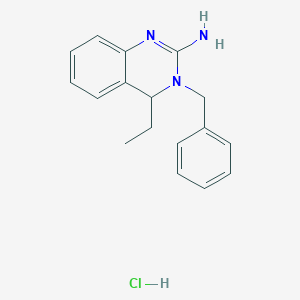
3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride is a quinazoline derivative with significant biological and pharmaceutical potential. This compound is characterized by its benzyl and ethyl groups attached to the quinazoline core, which is further modified by the presence of a hydrochloride moiety. Quinazolines are known for their diverse biological activities, making this compound a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The benzyl and ethyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation and reductive amination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions: 3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions often employ hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted quinazolines, each with potential biological and pharmaceutical applications.
科学的研究の応用
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Its derivatives are used in the development of new drugs and agrochemicals.
作用機序
The mechanism by which 3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways vary depending on the specific application and biological context.
類似化合物との比較
3-Benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride is compared to other quinazoline derivatives, such as:
Ciprofloxacin: A well-known antibiotic with a quinolone core.
Ranitidine: A histamine H2-receptor antagonist used to treat acid reflux.
Lapatinib: A tyrosine kinase inhibitor used in cancer therapy.
While these compounds share the quinazoline core, this compound is unique in its specific substituents and resulting biological activities.
特性
分子式 |
C17H20ClN3 |
|---|---|
分子量 |
301.8 g/mol |
IUPAC名 |
3-benzyl-4-ethyl-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-2-16-14-10-6-7-11-15(14)19-17(18)20(16)12-13-8-4-3-5-9-13;/h3-11,16H,2,12H2,1H3,(H2,18,19);1H |
InChIキー |
QJSXZOLSLJBWQN-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



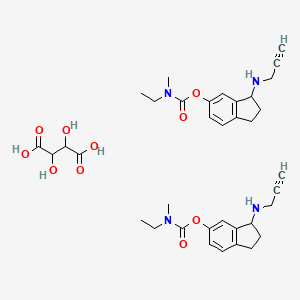
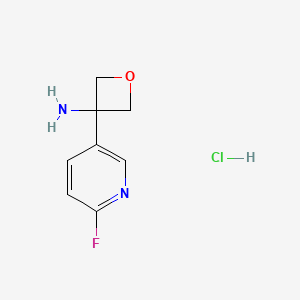
![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

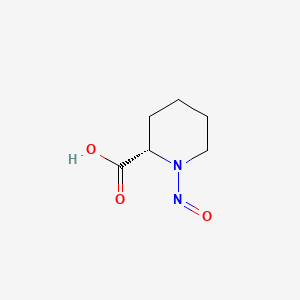
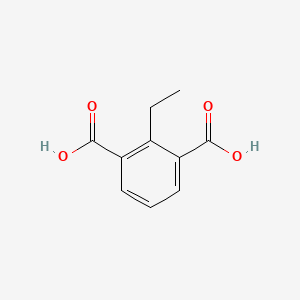
![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)
![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
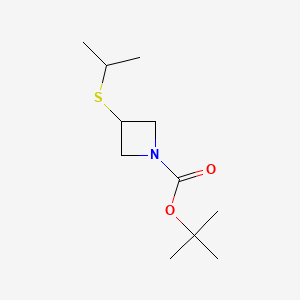
![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)



